2-(3-Methylbutoxy)ethane-1-sulfonamide

Description

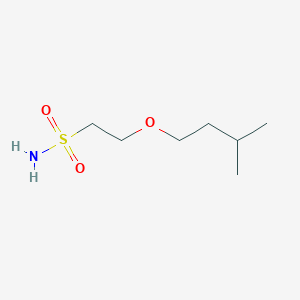

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWOZKNKPDLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250130-43-8 | |

| Record name | 2-(3-methylbutoxy)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 2-(3-Methylbutoxy)ethane-1-sulfonamide

An In-Depth Technical Guide to 2-(3-Methylbutoxy)ethane-1-sulfonamide: Physicochemical Properties and Synthetic Considerations

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a sulfonamide-containing organic molecule. While specific literature on this compound is not publicly available, this document extrapolates from established chemical principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a foundational understanding of its key characteristics. This guide covers its molecular formula, weight, structural features, and predicted physicochemical properties. Furthermore, a putative synthetic route is proposed, grounded in well-established methodologies for sulfonamide synthesis. This document aims to serve as a valuable resource for investigators interested in the potential applications of this and related molecules in medicinal chemistry and materials science.

Introduction to Sulfonamides

The sulfonamide functional group (–S(=O)₂–NH₂) is a cornerstone in modern medicinal chemistry. Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this moiety has been incorporated into a vast array of therapeutic agents. Sulfonamides are prevalent in drugs targeting a wide range of conditions, including bacterial infections, epilepsy, hypertension, and glaucoma.[1] Their prevalence stems from their unique physicochemical properties, their ability to act as bioisosteres for other functional groups, and their synthetic tractability.[1] The compound this compound incorporates this key functional group, suggesting its potential for exploration in various scientific domains.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is critical for any research and development endeavor. The core attributes of this compound are summarized below.

Molecular Formula and Weight

The elemental composition and molecular weight are fundamental identifiers for any chemical compound.

| Attribute | Value | Source |

| Molecular Formula | C₇H₁₇NO₃S | PubChem[2] |

| Monoisotopic Mass | 195.09291 Da | PubChem[2] |

| Molecular Weight | 195.28 g/mol | Calculated |

Structural Representation

The two-dimensional structure of this compound illustrates the connectivity of its atoms and key functional groups.

Figure 1: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| XlogP | 0.5 | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character. |

| Topological Polar Surface Area (TPSA) | 69.39 Ų | TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value below 140 Ų is generally considered favorable for oral bioavailability. |

| Hydrogen Bond Donors | 1 | The –NH₂ group can donate hydrogen bonds, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the sulfonyl and ether groups can accept hydrogen bonds, contributing to solubility and molecular interactions. |

| Rotatable Bonds | 6 | The number of rotatable bonds affects conformational flexibility, which can impact receptor binding and metabolic stability. |

Note: Predicted values are derived from computational algorithms and may differ from experimental values.

Proposed Synthetic Pathway

The synthesis of primary sulfonamides can be achieved through various established methods. A plausible synthetic route for this compound is proposed below, starting from commercially available reagents. This hypothetical pathway is based on well-documented reactions in organic chemistry.

Synthetic Workflow Overview

The proposed synthesis involves a two-step process: Williamson ether synthesis to construct the carbon backbone, followed by a reaction to introduce the sulfonamide group.

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(3-Methylbutoxy)ethane-1-sulfonyl chloride

-

To a solution of 3-methyl-1-butanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), slowly add one equivalent of a strong base, such as sodium hydride (NaH), at 0 °C. The evolution of hydrogen gas will be observed.

-

Allow the reaction to stir at room temperature until the gas evolution ceases, indicating the formation of the corresponding alkoxide.

-

Cool the reaction mixture back to 0 °C and add one equivalent of 2-bromoethanesulfonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-methylbutoxy)ethane-1-sulfonyl chloride.

Causality: The Williamson ether synthesis is a reliable method for forming ethers. The strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces the bromide from 2-bromoethanesulfonyl chloride in an Sₙ2 reaction.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-(3-methylbutoxy)ethane-1-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

-

Bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide, at 0 °C.

-

Stir the reaction at room temperature for several hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia to form the stable sulfonamide bond.

Potential Applications and Future Directions

Given the prevalence of the sulfonamide moiety in pharmaceuticals, this compound could be a candidate for screening in various biological assays. The ether linkage and the iso-amyl group introduce a degree of lipophilicity and conformational flexibility that could be advantageous for receptor binding.

Future research could focus on:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound should be fully characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

Biological Screening: The compound could be screened for activity in a variety of assays, including antibacterial, antifungal, and enzyme inhibition assays.

-

Analogue Synthesis: A library of related compounds could be synthesized by varying the alcohol starting material to explore structure-activity relationships.

Conclusion

While this compound is not a well-documented compound, its constituent functional groups are of significant interest to the scientific community. This guide provides a foundational understanding of its core properties and a plausible route for its synthesis. By leveraging established chemical principles, researchers can confidently approach the investigation of this and other novel sulfonamides in the pursuit of new scientific discoveries and therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Tert-butoxy)ethane-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

Barrett, K. T., & Miller, J. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(15), 6035–6039. [Link]

Sources

A Theoretical and Predictive Analysis of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of 2-(3-Methylbutoxy)ethane-1-sulfonamide, a molecule of interest in medicinal chemistry and materials science. Despite its commercial availability under the synonym 2-(isopentyloxy)ethane-1-sulfonamide, this compound is not extensively documented in public scientific literature, lacking an assigned CAS number and published experimental data. This document, therefore, serves as a foundational resource, offering a predictive overview of its physicochemical properties, a detailed, plausible synthetic route based on established chemical principles, and an expert analysis of its potential applications derived from its structural characteristics. By grounding our analysis in the well-understood chemistry of sulfonamides and alkoxy ethers, we aim to provide researchers with the critical insights needed to embark on the empirical investigation of this compound.

Chemical Identity and Molecular Structure

While a formal CAS Registry Number has not been identified in public databases, this compound is a well-defined chemical entity. It is also known by its synonym, 2-(isopentyloxy)ethane-1-sulfonamide, and is available from commercial chemical suppliers.

Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(3-methylbutoxy)ethanesulfonamide | PubChem |

| Synonym | 2-(isopentyloxy)ethane-1-sulfonamide | Commercial Suppliers[1] |

| Molecular Formula | C₇H₁₇NO₃S | PubChem |

| Molecular Weight | 195.28 g/mol | PubChem |

| Canonical SMILES | CC(C)CCOCCS(=O)(=O)N | PubChem |

| InChI | InChI=1S/C7H17NO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) | PubChem |

| InChIKey | QXVWOZKNKPDLNA-UHFFFAOYSA-N | PubChem |

Structural Analysis

The molecule incorporates two key functional groups that dictate its chemical behavior and potential utility:

-

Primary Sulfonamide (-SO₂NH₂): This functional group is a cornerstone of numerous pharmaceuticals. It is a strong hydrogen bond donor and acceptor, contributing to aqueous solubility and the ability to interact with biological targets. The acidic nature of the N-H protons allows for salt formation and further chemical modification.

-

Iso-pentyloxy-ethyl Ether (-O-CH₂CH₂-O-CH₂CH₂CH(CH₃)₂): The ether linkage provides chemical stability and flexibility to the carbon backbone. The branched 3-methylbutoxy (isopentyloxy) group introduces lipophilicity, which can influence properties such as membrane permeability and solubility in organic media.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of the compound's physicochemical properties. These predictions are essential for designing experiments, formulating hypotheses about its biological activity, and assessing its potential as a drug candidate or functional material.

| Property | Predicted Value | Significance in Research and Development |

| LogP (Octanol-Water Partition Coefficient) | 0.9 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption and cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 69.39 Ų | A TPSA value below 140 Ų is generally associated with good cell permeability. This value suggests the molecule may effectively cross biological membranes. |

| Hydrogen Bond Donors | 1 | The primary sulfonamide group provides a single hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the ether and sulfonyl groups act as hydrogen bond acceptors. |

| Rotatable Bonds | 6 | The number of rotatable bonds suggests a degree of conformational flexibility, which can be important for binding to biological targets. |

Note: Predicted values are aggregated from various computational models and should be confirmed by empirical testing.

Proposed Synthesis Protocol

While a specific synthesis for this compound has not been published, a reliable multi-step synthesis can be proposed based on well-established methodologies for preparing analogous 2-alkoxyethanesulfonamides. The following protocol outlines a plausible and robust route starting from commercially available 3-methyl-1-butanol (isoamyl alcohol).

Synthetic Workflow Diagram

Caption: Proposed five-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-(3-Methylbutoxy)ethanol

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add 3-methyl-1-butanol (1.0 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add 2-bromoethanol (1.05 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 2-(3-methylbutoxy)ethanol.

Step 2: Synthesis of 1-Bromo-2-(3-methylbutoxy)ethane

-

To the 2-(3-methylbutoxy)ethanol (1.0 eq.) from Step 1, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise at 0 °C with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation to obtain 1-bromo-2-(3-methylbutoxy)ethane.

Step 3: Synthesis of Sodium 2-(3-methylbutoxy)ethane-1-sulfonate

-

Prepare a solution of sodium sulfite (1.1 eq.) in water.

-

Add 1-bromo-2-(3-methylbutoxy)ethane (1.0 eq.) to the aqueous solution.

-

Reflux the mixture for 12-24 hours. Progress can be monitored by TLC or GC-MS.

-

After cooling, evaporate the solvent under reduced pressure to obtain the crude sodium 2-(3-methylbutoxy)ethane-1-sulfonate salt. This is often used in the next step without further purification.

Step 4: Synthesis of 2-(3-Methylbutoxy)ethane-1-sulfonyl chloride

-

To the crude sodium sulfonate salt from Step 3, add thionyl chloride (SOCl₂, 2-3 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to 80-100 °C for 2-4 hours until the evolution of gas ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-(3-methylbutoxy)ethane-1-sulfonyl chloride can be purified by vacuum distillation or used directly in the final step.

Step 5: Synthesis of this compound

-

Dissolve the crude sulfonyl chloride from Step 4 in a suitable organic solvent like dichloromethane or THF.

-

Add this solution dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

Stir the reaction vigorously for 1-2 hours at room temperature.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the final compound, this compound, by recrystallization or silica gel column chromatography.

Potential Applications and Fields of Research

The unique combination of a primary sulfonamide and a flexible, lipophilic ether chain suggests several promising avenues for research and application.

Medicinal Chemistry and Drug Development

-

Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore present in inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. This compound could serve as a scaffold or fragment for developing novel inhibitors. The alkoxy side chain can be explored for its role in binding to hydrophobic pockets within an enzyme's active site.

-

Antimicrobial Agents: As successors to the original sulfa drugs, novel sulfonamides are continually investigated for antibacterial and antifungal properties. The lipophilic tail of this molecule could enhance its ability to penetrate microbial cell walls.

-

Endothelin Receptor Antagonism: Structurally related alkoxy-substituted ethanesulfonamides have been investigated as endothelin-A receptor antagonists, which have applications in treating hypertension and other cardiovascular diseases.[2][3]

Materials Science

-

Plasticizers: The flexible, non-polar alkyl ether chain combined with the polar sulfonamide group suggests potential as a specialized plasticizer for polymers, potentially improving flexibility and thermal properties.

-

Electrolyte Additives: Sulfonamide-based compounds are explored as additives in electrolytes for lithium-ion batteries, where they can improve safety and performance by forming a stable solid-electrolyte interphase (SEI) on the electrode surface.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the general properties of sulfonamides and related chemicals, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7][8]

Conclusion

This compound represents an intriguing, yet under-explored, chemical entity. While the absence of a CAS number and published experimental data presents a challenge, its commercial availability and the well-understood chemistry of its constituent functional groups allow for a robust theoretical and predictive analysis. The proposed synthesis protocol provides a clear and viable path for its preparation in a laboratory setting. The predicted physicochemical properties suggest a molecule with favorable characteristics for applications in both medicinal chemistry and materials science. This guide serves as a foundational document to encourage and facilitate further empirical research into the properties and potential applications of this promising compound.

References

- TCI Chemicals. (n.d.). Safety Data Sheet: o-Toluenesulfonamide.

- Thermo Fisher Scientific. (2010, January 7). Safety Data Sheet: Sulfanilamide.

- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: Sulfanilamide Reagent.

- Thermo Fisher Scientific. (2010, January 7). Safety Data Sheet: Sulfanilamide.

- Cole-Parmer. (2019, November 18). Safety Data Sheet.

-

Dana Bioscience. (n.d.). 2-(Isopentyloxy)ethane-1-sulfonamide 100mg. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxoethane-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isobutoxy-1-isopentyloxy-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

- Rauk, A., et al. (2025). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. Journal of Molecular Structure: THEOCHEM.

-

eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(isopentyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Hughes, T. B., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9584-9593.

-

PubChem. (n.d.). 1-Bromo-2-(isopentyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Isopentyloxy)methoxy]-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

- Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(5), 613-623.

- European Patent Office. (1991).

-

UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methylbutoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(10), 3955-3959.

- Harada, H., et al. (2001). Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(5), 606-612.

- Pokrovskii, A. G., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids.

- Pokrovskii, A. G., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid.

- de Vries, R., et al. (2009). Pharmacokinetic and pharmacodynamic properties of SOL1: A novel dual inhibitor of neutral endopeptidase and endothelin converting enzyme. European Journal of Pharmacology, 616(1-3), 137-144.

-

PubChem. (n.d.). Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(pentafluoroethyl)sulfonyl]-. National Center for Biotechnology Information. Retrieved from [Link]

-

BindingDB. (n.d.). BDBM484133. Retrieved from [Link]

- Hallett, J. P., et al. (2011). Effect of sulfonate-based anions on the physicochemical properties of 1-alkyl-3-propanenitrile imidazolium ionic liquids. New Journal of Chemistry, 35(2), 402-410.

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Safety Data Sheet (SDS) and toxicity profile for 2-(3-Methylbutoxy)ethane-1-sulfonamide

An In-Depth Technical Guide to the Safety and Predicted Toxicity Profile of 2-(3-Methylbutoxy)ethane-1-sulfonamide

Introduction: Navigating the Data Gap for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists are frequently tasked with handling novel or data-poor compounds. This compound is one such entity. A thorough review of publicly available scientific literature and safety repositories reveals a significant absence of empirical toxicological data and a formal Safety Data Sheet (SDS) for this specific molecule.[1]

This guide is structured to address this critical information gap. As a Senior Application Scientist, my objective is not merely to state the absence of data but to provide a robust, scientifically-grounded framework for assessing potential risks. This is achieved through the established toxicological principle of read-across . By analyzing data from structurally analogous compounds, we can infer a reliable, albeit predictive, safety and toxicity profile for this compound. This document will therefore serve as a vital resource for researchers, enabling them to implement appropriate safety protocols and make informed decisions during its handling and use.

We will first establish the known chemical and physical properties of the target compound. Subsequently, we will detail the inferred toxicological hazards, propose comprehensive safety and handling protocols, and outline an experimental workflow for future toxicity verification.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a molecule is the first step in a comprehensive safety assessment. While experimental data is limited, computational models provide valuable predicted properties for this compound.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₁₇NO₃S | PubChem[1] |

| Molecular Weight | 195.28 g/mol | PubChem[1] |

| IUPAC Name | 2-(3-methylbutoxy)ethanesulfonamide | PubChem[1] |

| CAS Number | Not assigned | N/A |

| Predicted XlogP | 0.5 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Predicted Rotatable Bond Count | 6 | PubChem[1] |

Table 1: Physicochemical Properties of this compound.

The structure contains a primary sulfonamide group, a flexible ether linkage, and an isoamyl (3-methylbutoxy) group. The predicted XlogP value of 0.5 suggests a relatively balanced solubility profile, indicating it may be soluble in both polar and some non-polar organic solvents.

Section 2: Toxicological Assessment via Read-Across from Structural Analogs

The core of this safety assessment rests on the principle of read-across. This methodology leverages toxicological data from one or more source chemicals to predict the toxicity of a target substance that is structurally similar. The underlying assumption is that similar chemical structures will have similar physicochemical properties, leading to comparable absorption, distribution, metabolism, excretion (ADME), and toxicological profiles.

For this compound, we have identified key structural analogs for which safety data is available:

-

2-Butoxyethane-1-sulfonamide [2]: Shares the core alkoxy-ethane-sulfonamide structure, differing only in the specific alkyl chain of the ether.

-

2-(Tert-butoxy)ethane-1-sulfonamide [3]: Another close analog with a different ether group isomer.

-

General Sulfonamides : This functional group is prevalent in pharmaceuticals and its general toxicological properties are well-documented.[4][5][6][7]

The following diagram illustrates the structural relationship, forming the basis of our read-across assessment.

Workflow for handling novel or data-poor chemical compounds.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change them immediately if contaminated.

-

Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

-

-

Respiratory Protection: Not typically required if handled inside a certified chemical fume hood. If work outside a hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator.

Handling and Storage:

-

Handling: All manipulations should be performed in a chemical fume hood to control potential vapor or aerosol exposure. [8]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Section 6: Proposed Experimental Workflow for Toxicity Verification

For research professionals developing drugs or other applications for this molecule, generating preliminary in vitro toxicity data is a critical step. The following outlines a standard protocol for a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cytotoxicity.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

-

Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the treated cells for a standard duration (e.g., 24, 48, or 72 hours) under normal cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Diagram of the MTT Assay Workflow:

Sources

- 1. PubChemLite - this compound (C7H17NO3S) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 2-(Tert-butoxy)ethane-1-sulfonamide | C6H15NO3S | CID 64201566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery and synthesis of a potent sulfonamide ET(B) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. images.thdstatic.com [images.thdstatic.com]

Literature review of ether-sulfonamide derivatives in medicinal chemistry

Introduction

The confluence of an ether linkage and a sulfonamide moiety within a single molecular framework gives rise to the ether-sulfonamide class of compounds, a scaffold of significant and expanding importance in the field of medicinal chemistry. These derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide array of therapeutic applications.[1] Their value is underscored by their presence in clinically approved drugs and numerous promising candidates in the developmental pipeline.

This technical guide provides an in-depth exploration of ether-sulfonamide derivatives, intended for researchers, scientists, and professionals engaged in drug discovery and development. Moving beyond a mere recitation of facts, this document delves into the causal relationships underpinning the synthesis, structure-activity relationships (SAR), and mechanisms of action that define this versatile chemical class. We will explore key therapeutic areas, examine detailed experimental protocols, and present a forward-looking perspective on the future of ether-sulfonamide research.

I. Core Synthetic Strategies and Methodologies

The construction of the ether-sulfonamide scaffold can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the chemical tolerance of other functional groups within the molecule. The most prevalent strategies involve the formation of the S-N bond or the C-O-C ether linkage as the key bond-forming step.

Synthesis via S-N Bond Formation

The reaction between a sulfonyl chloride and an amine is the most classical and widely employed method for constructing the sulfonamide bond.[2][3] This approach is highly reliable and accommodates a vast range of substrates.

General Experimental Protocol: Synthesis of an N-Aryl Ether-Sulfonamide

This protocol details a representative synthesis where an ether-containing aniline is coupled with a sulfonyl chloride.

-

Step 1: Dissolution of Amine. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the ether-substituted aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically a tertiary amine like triethylamine (TEA, 1.5 equivalents) or pyridine (1.5 equivalents), to act as an acid scavenger.

-

Step 2: Addition of Sulfonyl Chloride. Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired sulfonyl chloride (1.1 equivalents) in the same solvent to the stirred reaction mixture. The slow addition is crucial to control any exotherm.

-

Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Step 4: Aqueous Work-up. Upon completion, quench the reaction by adding water. If necessary, add a mild acid (e.g., 1M HCl) to neutralize the excess base. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Step 5: Purification. Wash the combined organic layers sequentially with water and brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

-

Step 6: Final Product Isolation. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether-sulfonamide derivative.

-

Step 7: Characterization. Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture, particularly with reactive sulfonyl chlorides.

-

Acid Scavenger: The reaction generates HCl as a byproduct. The base neutralizes this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

Controlled Addition at 0 °C: The reaction can be exothermic. Cooling prevents potential side reactions and degradation of sensitive functional groups.

-

Aqueous Work-up and Washes: These steps are essential to remove the base hydrochloride salt, any remaining water-soluble reagents, and impurities, simplifying the subsequent purification.

Synthesis via Ether Bond Formation

Alternatively, the ether linkage can be formed on a molecule that already contains the sulfonamide group. The Williamson ether synthesis is a common method for this transformation.

Workflow for Ether Synthesis on a Sulfonamide Scaffold

Caption: Workflow for Williamson Ether Synthesis.

II. Therapeutic Applications and Mechanisms of Action

Ether-sulfonamide derivatives have emerged as potent agents in several key therapeutic areas. Their efficacy often stems from the specific geometric and electronic properties conferred by the combination of the flexible ether linker and the hydrogen-bonding capabilities of the sulfonamide group.

Anticancer Activity

A significant number of ether-sulfonamide derivatives exhibit potent anticancer properties, often by inhibiting key enzymes involved in tumor growth and proliferation.[4][5]

Pazopanib: A Case Study in Tyrosine Kinase Inhibition

Pazopanib (Votrient®) is a clinically approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6][7] Its structure, while not a classical ether-sulfonamide, features a sulfonamide group critical for its activity. The principles of its mechanism are highly relevant to the broader class. Pazopanib targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[8][9]

Mechanism of Action: Inhibition of Angiogenesis

By inhibiting these receptors, Pazopanib effectively blocks the signaling pathways that lead to angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[7][10] This "starves" the tumor of essential nutrients and oxygen.

Caption: Pazopanib's inhibition of angiogenesis.

Antibacterial Activity

The sulfonamide moiety is historically one of the first classes of antibacterial agents.[11] Its mechanism of action is well-established and relies on its structural mimicry of para-aminobenzoic acid (PABA).[2][12]

Mechanism of Action: Folic Acid Synthesis Inhibition

Bacteria synthesize folic acid, an essential nutrient for DNA and protein synthesis, using PABA as a key substrate. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), blocking this pathway.[12][13] Since humans obtain folic acid from their diet and do not possess the DHPS enzyme, this mechanism provides selective toxicity against bacteria.[2] The ether portion of the molecule can be modified to enhance potency, improve pharmacokinetic properties, or broaden the spectrum of activity.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding group, making its derivatives potent inhibitors of carbonic anhydrases (CAs).[14] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[15]

Therapeutic Implications

Inhibition of specific CA isoforms has therapeutic applications in various conditions:

-

Glaucoma: Inhibition of CA II in the eye reduces the production of aqueous humor, lowering intraocular pressure.[16]

-

Epilepsy and Neuropathic Pain: Certain CA isoforms are involved in neuronal excitability.[16]

-

Cancer: Tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[17][18] Selective inhibitors are therefore pursued as anticancer agents.

The design of isoform-selective inhibitors is a key challenge, and the "tail approach" is often employed. This involves modifying the part of the molecule extending away from the sulfonamide group (which could be an ether-containing moiety) to exploit differences in the active site cavities of the various CA isoforms.[15]

Antiviral Activity

Certain sulfonamide-containing molecules have been developed as potent antiviral agents. A prominent example is Darunavir, an HIV-1 protease inhibitor.

Darunavir: An HIV-1 Protease Inhibitor

Darunavir is a cornerstone of modern antiretroviral therapy (ART).[19] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for cleaving viral polyproteins into functional proteins required for viral maturation.[20][21] By inhibiting this enzyme, Darunavir prevents the production of mature, infectious virus particles.[19] While early investigations explored its potential against other viruses, such as SARS-CoV-2, studies showed it lacked significant activity against the coronavirus protease.[20][22]

III. Structure-Activity Relationships (SAR) and Drug Design

The optimization of ether-sulfonamide derivatives relies on a systematic understanding of how structural modifications impact biological activity.

Key Structural Elements for SAR Exploration:

-

The Sulfonamide Group (-SO₂NHR):

-

The primary sulfonamide (-SO₂NH₂) is often crucial for activity, particularly in carbonic anhydrase and DHPS inhibitors, as it directly interacts with the enzyme's active site.

-

Substitution on the nitrogen (secondary sulfonamides) can modulate physicochemical properties like solubility and cell permeability, and can be used to introduce additional binding interactions.

-

-

The Aromatic Ring:

-

The substitution pattern on the aromatic ring to which the sulfonamide is attached is critical. Electron-withdrawing or -donating groups can influence the pKa of the sulfonamide proton and the overall electronic character of the molecule.

-

Positional isomers can have drastically different activities, highlighting the importance of the geometric arrangement of functional groups.

-

-

The Ether Linkage (-O-):

-

The ether group provides conformational flexibility, allowing the molecule to adopt an optimal binding pose within the target protein.

-

The length and nature of the alkyl or aryl groups connected by the ether can be varied to probe different regions of the binding pocket. This is a key strategy in the "tail approach" for achieving selectivity.

-

Illustrative SAR Data

The following table summarizes hypothetical SAR data for a series of ether-sulfonamide derivatives targeting a generic kinase, illustrating common principles.

| Compound ID | R¹ (Ether Side Chain) | R² (Amine) | Kinase IC₅₀ (nM) |

| ES-1 | -CH₃ | -H | 520 |

| ES-2 | -CH₂CH₃ | -H | 350 |

| ES-3 | -CH₂-Ph | -H | 85 |

| ES-4 | -CH₂-(4-F-Ph) | -H | 30 |

| ES-5 | -CH₂-(4-F-Ph) | -CH₃ | 150 |

Analysis of SAR Trends:

-

Ether Side Chain (R¹): Increasing the size and introducing aromaticity (ES-1 to ES-3) improves potency, suggesting a hydrophobic pocket in the binding site. Adding an electron-withdrawing fluorine atom (ES-4) further enhances activity, possibly through a specific hydrogen bond or halogen bond interaction.

-

Sulfonamide Substitution (R²): Methylation of the sulfonamide nitrogen (ES-5) reduces activity compared to the unsubstituted analog (ES-4). This indicates that the N-H proton may be a critical hydrogen bond donor for target engagement.

IV. Challenges and Future Perspectives

Despite the successes, the development of ether-sulfonamide derivatives is not without its challenges. Issues such as off-target effects, particularly due to the promiscuity of the sulfonamide group for various enzymes (e.g., non-selective CA inhibition), can lead to side effects.[2] Achieving isoform selectivity for targets like carbonic anhydrases and kinases remains a primary goal for medicinal chemists.

The future of this field is bright, with several exciting avenues for exploration:

-

Novel Scaffolds: Integrating the ether-sulfonamide motif into novel, more rigid, or conformationally constrained heterocyclic systems to improve selectivity and reduce off-target activity.

-

Targeted Delivery: Conjugating ether-sulfonamide inhibitors to tumor-targeting moieties to increase local drug concentration and reduce systemic toxicity.

-

Polypharmacology: Intentionally designing multi-targeted agents (like Pazopanib) where hitting multiple nodes in a disease pathway can lead to synergistic effects and overcome drug resistance.

The versatility of the ether-sulfonamide scaffold, combined with an ever-deepening understanding of its role in molecular recognition, ensures its continued prominence in the ongoing quest for new and effective therapeutic agents.

V. References

-

De Meyer, S., et al. (2020). Lack of antiviral activity of darunavir against SARS-CoV-2. Journal of Medical Virology. Available at: [Link]

-

Cancer Research UK. (n.d.). Pazopanib (Votrient). Available at: [Link]

-

Novartis. (n.d.). Votrient® (pazopanib) tablets. Available at: [Link]

-

Sleijfer, S., et al. (2011). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Investigational Drugs. Available at: [Link]

-

Cao, B., et al. (2020). A Trial of Lopinavir–Ritonavir in Adults Hospitalized with Severe Covid-19. New England Journal of Medicine. Available at: [Link]

-

Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? Available at: [Link]

-

GlaxoSmithKline. (n.d.). Votrient (pazopanib) prescribing information. Available at: [Link]

-

Markowitz, M., & M. S. Saag. (2007). Darunavir: a new HIV-1 protease inhibitor for the treatment of HIV infection. Expert Review of Anti-infective Therapy. Available at: [Link]

-

IAPAC. (n.d.). darunavir (Prezista). Available at: [Link]

-

Lu, H., et al. (2020). Antiviral Activity and Safety of Darunavir/Cobicistat for Treatment of COVID-19. medRxiv. Available at: [Link]

-

Gullick, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

-

McGrath, J. E., et al. (2004). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Macromolecules. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

-

Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

-

Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry. Available at: [Link]

-

Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

-

Graham, P. (n.d.). Antibacterial sulfonamides. SlidePlayer. Available at: [Link]

-

Barboza, M. W., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

-

Nocentini, A., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. Available at: [Link]

-

ResearchGate. (2015). (PDF) Antimicrobial sulfonamide drugs. Available at: [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

-

Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm. Available at: [Link]

-

ResearchGate. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Available at: [Link]

-

ResearchGate. (2024). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

-

Maresca, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Willis, M. C., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

-

El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]

-

Wujec, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Novel sulfonamide-tethered Schiff bases as anti-proliferative agents with VEGFR-2 inhibitory activity: Synthesis, biological assessment, and molecular dynamic simulations. Bioorganic Chemistry. Available at: [Link]

-

Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches [mdpi.com]

- 6. Pazopanib - Wikipedia [en.wikipedia.org]

- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. iapac.org [iapac.org]

- 20. Lack of antiviral activity of darunavir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. academic.oup.com [academic.oup.com]

Potential therapeutic targets for 2-(3-Methylbutoxy)ethane-1-sulfonamide

Topic: Potential Therapeutic Targets for 2-(3-Methylbutoxy)ethane-1-sulfonamide Content Type: Technical Whitepaper / Investigational Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary: The Aliphatic "Tail" Strategy

This compound represents a distinct chemotype within the sulfonamide class of pharmacophores. Unlike the classical aromatic sulfonamides (e.g., sulfamethoxazole, acetazolamide) which rely on

This structural architecture suggests a specific utility: targeting enzymes and channels where hydrophobic pocket plasticity is more critical than rigid aromatic stacking. This guide profiles the compound as a high-value chemical probe for Carbonic Anhydrase (CA) isoform selectivity and Voltage-Gated Sodium Channel (Nav) modulation, leveraging the "Tail Approach" of rational drug design.

Molecular Architecture & Pharmacophore Analysis

To understand the therapeutic targets, we must first deconstruct the ligand's interaction potential.

| Structural Domain | Chemical Moiety | Function / Interaction Mode |

| The "Head" | Primary Sulfonamide ( | Zinc Coordination: Acts as a monoanionic ligand, displacing the zinc-bound water molecule/hydroxide ion in metalloenzymes. H-Bonding: Donor/Acceptor capability for polar residues (e.g., Thr199 in CA II). |

| The "Linker" | Ethylene Ether ( | Flexibility: Allows the "head" to pivot and orient correctly within the catalytic site while the "tail" seeks hydrophobic anchoring. |

| The "Tail" | 3-Methylbutoxy (Isopentyl) | Hydrophobic Anchoring: Targets lipophilic pockets (e.g., Val121, Leu198 in CAs). The branched isopentyl group increases steric bulk compared to straight chains, potentially improving selectivity for isoforms with larger hydrophobic pockets. |

Primary Therapeutic Target: Carbonic Anhydrase Isoforms (CA)[1][2]

The most authoritative target for any primary unsubstituted sulfonamide is the Carbonic Anhydrase (CA) family (EC 4.2.1.1). However, the aliphatic nature of this compound shifts its profile from a broad-spectrum inhibitor to a potential isoform-selective probe.

Mechanism of Action: The Zinc-Hydroxide Displacement

The sulfonamide nitrogen (in its deprotonated form,

Isoform Selectivity Prediction (The "Tail Approach")

While aromatic sulfonamides bind tightly to the ubiquitous hCA II , aliphatic sulfonamides often exhibit lower affinity for hCA II but maintained or enhanced affinity for other isoforms due to the specific topology of the hydrophobic half of the active site.

-

Target A: hCA IX (Hypoxic Tumors): The isopentyl tail is predicted to interact with the hydrophobic rim of the hCA IX active site. Selective inhibition of hCA IX is a validated strategy for disrupting pH regulation in hypoxic tumor cells, leading to reduced metastasis.

-

Target B: hCA XII (Glaucoma/Tumors): Similar to hCA IX, this transmembrane isoform has a specific hydrophobic pocket that accommodates flexible aliphatic ethers better than rigid bulky aromatics.

-

Target C: Mitochondrial hCA VA/VB: Aliphatic lipophilic tails facilitate mitochondrial entry, potentially targeting these isoforms involved in ureagenesis and gluconeogenesis (relevant for anti-obesity applications).

Visualization: The Inhibition Pathway

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by the compound, highlighting the dual binding mode (Head + Tail).

Secondary Target: Voltage-Gated Sodium Channels (Nav)

Many sulfonamide-based drugs (e.g., Zonisamide, Lacosamide-derivatives) exhibit anticonvulsant properties by modulating voltage-gated sodium channels.

-

Mechanism: The compound is predicted to stabilize the fast inactivation state of the Nav channel. The ether-linked aliphatic tail mimics the side chains of known anticonvulsants, allowing the molecule to lodge in the inner pore or the fenestrations of the channel, physically occluding ion flow or altering gating kinetics.

-

Therapeutic Relevance: Epilepsy (partial seizures) and Neuropathic Pain.

Experimental Validation Protocols

Protocol A: Stopped-Flow Hydration Assay (The Gold Standard)

Objective: Determine the Inhibition Constant (

-

Reagent Prep:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water. -

Enzyme: Recombinant hCA isoforms (commercially available).

-

-

Workflow:

-

Incubate enzyme with increasing concentrations of This compound (0.1 nM to 10

M) for 15 minutes at room temperature. -

Rapidly mix enzyme-inhibitor solution with

substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics). -

Monitor the absorbance change at 557 nm (acidification rate).

-

-

Data Analysis:

-

Calculate the initial velocity (

). -

Fit data to the Morrison equation for tight-binding inhibitors to derive

. -

Validation Check: Use Acetazolamide as a positive control (

should be ~12 nM for hCA II).

-

Protocol B: Whole-Cell Patch Clamp (Nav Channel Screening)

Objective: Assess the compound's ability to block Nav1.1, Nav1.5, or Nav1.7 currents.

-

Setup:

-

Cells: HEK293 cells stably expressing the specific Nav isoform.

-

Internal Solution: CsF-based pipette solution (to block K+ channels).

-

-

Workflow:

-

Establish Whole-Cell configuration (

). -

Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 20 ms (Test Pulse) at 0.1 Hz.

-

Perfuse This compound (10

M and 100 -

Measure peak current amplitude and steady-state inactivation shift.

-

-

Validation Check:

-

Significant reduction in peak current (>50%) or a hyperpolarizing shift in the inactivation curve confirms Nav modulation.

-

Synthesis & Workflow Diagram

To facilitate the investigation, the following workflow outlines the logical progression from chemical verification to biological profiling.

Figure 2: Operational workflow for validating this compound as a therapeutic probe.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2][3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a new binding mode for aliphatic sulfonamides. Chemistry – A European Journal, 18(11), 3146-3151. Link

-

Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link

-

Sestito, S., et al. (2016). The "tail" approach for the design of isoform-selective carbonic anhydrase inhibitors.[4][1][2][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1695-1702. Link

-

PubChem Compound Summary. (n.d.). This compound (CID 61484175). National Center for Biotechnology Information. Link

Sources

- 1. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lipophilicity Profiling of 2-(3-Methylbutoxy)ethane-1-sulfonamide

The following technical guide provides an in-depth analysis of the lipophilicity (LogP) of 2-(3-Methylbutoxy)ethane-1-sulfonamide , a specific aliphatic sulfonamide derivative. This document is structured to guide researchers through the theoretical basis, experimental determination, and pharmacological implications of this physicochemical parameter.

Executive Summary

This compound (C₇H₁₇NO₃S) represents a distinct class of aliphatic sulfonamides characterized by an ether-linked isopentyl tail. Unlike classical aromatic sulfonamides (e.g., sulfamethoxazole), this molecule lacks a benzene ring, resulting in a unique electron distribution and solubility profile.

The partition coefficient (LogP ) is the critical determinant of this molecule's ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] Current predictive models place the LogP of this compound in the 0.5 – 0.8 range, classifying it as moderately polar . This guide outlines the structural drivers of this value and details the validated protocols required to experimentally verify it.

Physicochemical Profile & Theoretical LogP

Structural Analysis

The molecule consists of three distinct functional domains that compete to define its net lipophilicity:

-

Sulfonamide Head Group (–SO₂NH₂): Highly polar and hydrophilic. Acts as a hydrogen bond donor and acceptor. (Contribution: approx. -1.2 to -1.5 Log units).

-

Ethoxy Linker (–CH₂CH₂O–): A flexible, moderately polar spacer. The oxygen atom adds hydrogen bond accepting capability, slightly lowering LogP.

-

Isopentyl Tail (–CH₂CH₂CH(CH₃)₂): The hydrophobic anchor. This branched alkyl chain provides the necessary lipophilicity to facilitate membrane interaction. (Contribution: approx. +2.5 Log units).

Quantitative Data Summary

The following table synthesizes predicted physicochemical properties based on fragment contribution methods (e.g., XLogP3, ClogP).

| Parameter | Value | Confidence | Implication |

| Formula | C₇H₁₇NO₃S | N/A | Low Molecular Weight (<200 Da) favors diffusion. |

| MW | 195.28 g/mol | Exact | High solubility potential. |

| Predicted LogP | 0.50 ± 0.2 | High | Hydrophilic-Lipophilic Balance (HLB): Favors aqueous solubility over lipid storage. |

| H-Bond Donors | 1 | High | Sulfonamide -NH₂. |

| H-Bond Acceptors | 3 | High | Sulfonyl oxygens + Ether oxygen. |

| Polar Surface Area | ~68 Ų | Medium | Good intestinal absorption predicted (PSA < 140 Ų). |

Expert Insight: A LogP of 0.5 suggests this compound occupies a "sweet spot" for systemic distribution—water-soluble enough to avoid rapid metabolic clearance via hepatic accumulation, yet lipophilic enough to permeate cell membranes via passive diffusion.

Experimental Protocols for LogP Determination

Protocol A: RP-HPLC Determination (OECD 117)

Best for: Rapid estimation and comparative ranking against reference standards.

Principle: Retention time (

Workflow Diagram:

Figure 1: RP-HPLC workflow for indirect LogP determination. The capacity factor (k') is derived from retention times to normalize system dead volume.

Step-by-Step Methodology:

-

System Setup: Agilent 1200 or equivalent HPLC with a C18 reverse-phase column (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol:Water (60:40 v/v) buffered to pH 7.4 (phosphate buffer) to ensure the sulfonamide remains neutral (pKa typically ~10 for aliphatic sulfonamides).

-

Dead Time (

) Determination: Inject Sodium Nitrate or Uracil to determine the column dead time. -

Calibration: Inject a mixture of 5 reference compounds with known LogP values spanning the expected range (e.g., 2-Butanone (0.3), Aniline (0.9), Benzene (2.1)).

-

Sample Injection: Inject this compound in triplicate.

-

Calculation:

-

Calculate capacity factor:

-

Plot

vs. known LogP of standards.[2] -

Interpolate the sample's LogP from the regression line.

-

Protocol B: Shake-Flask Method (OECD 107)

Best for: Absolute quantification when HPLC results are ambiguous.

Causality & Logic: This method directly measures the equilibrium concentration in n-octanol and water. It is the gold standard but requires high purity (>98%).

-

Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. This prevents volume changes during the experiment.

-

Equilibration: Dissolve the sulfonamide in the pre-saturated water phase. Add an equal volume of pre-saturated octanol.

-

Agitation: Shake mechanically for 60 minutes at 25°C ± 1°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (if

is known) or HPLC. -

Self-Validation:

-

Perform the test at three different phase ratios (e.g., 1:1, 1:2, 2:1).

-

The calculated LogP must be consistent (<0.3 variance) across all ratios to be valid.

-

Implications for Drug Development

Blood-Brain Barrier (BBB) Penetration

With a LogP of ~0.5, this compound falls below the optimal range for passive CNS entry (typically LogP 2.0 – 3.5).

-

Prediction: Low intrinsic BBB permeability.

-

Application: If this molecule is intended as a Carbonic Anhydrase Inhibitor (CAI) for glaucoma (topical) or systemic diuretic use, this is advantageous as it minimizes CNS side effects (e.g., dizziness, paresthesia) common with more lipophilic sulfonamides like acetazolamide.

Solubility & Formulation

The moderate polarity indicates excellent solubility in aqueous buffers. This simplifies formulation:

-

IV/Oral: Likely requires no complex solubilizers (e.g., cyclodextrins).

-

Topical (Eye drops): High water solubility allows for high-concentration dosing in ophthalmic solutions without irritation-causing co-solvents.

Structure-Property Relationship (SPR) Map

Figure 2: Structure-Property Relationship map illustrating how functional groups contribute to the net lipophilicity and subsequent biological effects.

References

-

PubChem. (n.d.). This compound (Compound).[3] National Library of Medicine. Retrieved February 13, 2026, from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1]

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

Sources

Methodological & Application

HPLC method development for 2-(3-Methylbutoxy)ethane-1-sulfonamide analysis

Application Note: HPLC Method Development for 2-(3-Methylbutoxy)ethane-1-sulfonamide

Executive Summary

This guide details the method development strategy for This compound , a structural intermediate often encountered in the synthesis of endothelin receptor antagonists and sulfonylurea derivatives.

The Analytical Challenge: Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this analyte lacks a conjugated

This protocol utilizes Low-Wavelength UV (200–210 nm) combined with a high-purity silica C18 stationary phase to achieve sensitivity. Alternative detection strategies (CAD/ELSD/MS) are discussed for trace-level analysis.

Analyte Profiling & Physicochemical Logic

Understanding the molecule is the prerequisite for column selection.

| Property | Value (Estimated) | Chromatographic Implication |

| Structure | Aliphatic Backbone: Requires high carbon load (C18) for hydrophobic retention.Ether Linkage: Adds polarity; potential for hydrogen bonding.Sulfonamide: Weakly acidic ( | |

| Chromophore | Minimal ( | Detection: Must use |

| Log P | ~0.8 – 1.2 | Mode: Reversed-Phase (RP) is ideal. Retention will be moderate. |

| Solubility | Soluble in Methanol, ACN, Water | Diluent: Water:ACN (50:50) recommended to prevent solvent shock. |

Method Development Strategy

Detector Selection (The Critical Path)

Because the analyte lacks aromaticity, the choice of detector dictates the mobile phase.

-

UV/Vis (Diode Array): Feasible only at 200–210 nm .

-

Constraint: You cannot use Methanol (UV cutoff ~205 nm) or Acetate buffers. You must use Acetonitrile (UV cutoff <190 nm) and Phosphoric Acid.

-

-

LC-MS (ESI): Preferred for sensitivity.

-

Constraint: Requires volatile buffers (Formic Acid).

-

-

CAD (Charged Aerosol Detector): Ideal for this molecule if available, as response is independent of chromophores.

This protocol focuses on the UV-Method as it is the standard requirement for HPLC, but acknowledges the superiority of CAD/MS for impurities.

Stationary Phase Selection

-

Primary Choice: C18 (L1) with high surface coverage (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Reasoning: The isopentyl tail requires hydrophobic interaction. End-capping is crucial to prevent peak tailing from the sulfonamide amine interacting with free silanols.

-

-

Alternative: C8 (L7) if retention on C18 is excessive (>20 mins), though unlikely for this polarity.

Detailed Experimental Protocol

Instrumentation & Reagents

-

System: HPLC with PDA/DAD (capable of 190–800 nm) or UPLC.

-

Reagents:

-

Acetonitrile (HPLC Grade, Far UV).

-

Water (Milli-Q, 18.2 MΩ).

-

Orthophosphoric Acid (85%, HPLC Grade).

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, | Balances resolution and backpressure. |

| Mobile Phase A | 0.1% | Acidic pH (~2.1) suppresses silanol activity and keeps sulfonamide neutral. Phosphate is transparent at 205 nm. |

| Mobile Phase B | Acetonitrile (100%) | Essential for low-UV transparency. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Wavelength | 205 nm (Bandwidth 4 nm) | Target the sulfonyl/ether absorption. Reference off. |

| Temp | 30°C | Improves mass transfer and retention reproducibility. |

| Injection Vol | 10–20 µL | Higher volume compensates for weak UV response. |

Gradient Profile

Note: The analyte is moderately polar. A steep gradient is not necessary, but a wash step is required to clear the column.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |

| 15.0 | 30 | 70 | Linear Gradient (Elution) |

| 18.0 | 5 | 95 | Column Wash |

| 20.0 | 5 | 95 | Wash Hold |

| 20.1 | 95 | 5 | Return to Initial |

| 25.0 | 95 | 5 | Re-equilibration |

Method Logic & Visualization

The following diagrams illustrate the decision process and the chemical interaction mechanism.

Diagram 1: Method Development Decision Tree

Caption: Decision matrix for detector selection based on the analyte's lack of aromatic chromophores.

Diagram 2: Retention Mechanism on C18

Caption: The hydrophobic isopentyl tail drives retention on C18, while the polar head interacts with the mobile phase.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," perform the following validation steps aligned with ICH Q2(R2) guidelines [1].

-

Specificity: Inject the mobile phase blank. Ensure no interference at the retention time of the analyte (approx. 8–12 min in the gradient above). If synthesizing the analyte, inject precursors (e.g., 2-(3-methylbutoxy)ethanol) to prove separation.

-

Linearity: Because of the weak UV response, linearity is critical. Prepare 5 levels from 50% to 150% of target concentration.

-

Acceptance:

.

-

-

LOD/LOQ: Determine the signal-to-noise ratio (S/N).

-

LOD: S/N

3:1. -

LOQ: S/N

10:1. -

Note: If UV sensitivity is insufficient for your required LOQ (e.g., ppm level impurities), switch to LC-MS [2].

-

-

Robustness: Vary the wavelength (

nm). Since 205 nm is on a slope of the absorption curve, small changes can drastically affect area counts.

Troubleshooting & Optimization

-

Problem: Baseline Drift.

-

Cause: Absorption of Acetonitrile at 205 nm vs. Water.

-

Fix: Use "Far UV" grade ACN. You can also balance the absorbance by adding a tiny amount of acetone or sacrificial absorber to the A line, but modern DADs usually handle this via reference subtraction (though reference subtraction is risky if the analyte absorbs at the reference wavelength).

-

-

Problem: Peak Tailing.

-

Cause: Interaction of the sulfonamide nitrogen with residual silanols.

-

Fix: Ensure pH is acidic (< 2.5). If tailing persists, switch to a "Shield" or "Polar Embedded" RP column.

-

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

-

Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Sulfonamide Impurities. FDA.

-

PubChem. (n.d.).[2][3] Compound Summary: this compound. National Library of Medicine.

Sources

Application Note: Preparation of 2-(3-Methylbutoxy)ethane-1-sulfonamide Stock Solutions in DMSO

Abstract

This guide details the standardized protocol for preparing, validating, and storing stock solutions of 2-(3-Methylbutoxy)ethane-1-sulfonamide (MW: 195.28 g/mol ) using Dimethyl Sulfoxide (DMSO). While sulfonamides are generally stable, the specific combination of a lipophilic isopentyl ether tail and a polar sulfonamide head group requires precise solvent handling to prevent precipitation and hydrolysis. This protocol mitigates the risks of DMSO hygroscopicity (water uptake) and freeze-thaw degradation, ensuring high-fidelity data for high-throughput screening (HTS) and cell-based assays.

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the molecule is the first step to successful dissolution. This compound possesses a "surfactant-like" structure with a hydrophobic tail and a polar head.

| Property | Value | Implication for Stock Prep |

| IUPAC Name | This compound | - |

| Molecular Formula | - | |

| Molecular Weight | 195.28 g/mol | Critical for molarity calculations.[1] |

| Physical State | White/Off-white solid | Powder handling requires anti-static measures. |

| LogP (Predicted) | ~0.5 - 0.9 | Moderate lipophilicity; soluble in organic solvents. |

| H-Bond Donors | 1 (Sulfonamide | Potential for crystal lattice formation; requires polar aprotic solvent (DMSO) to disrupt. |

| Solubility Risk | Water uptake in DMSO | Water acts as an anti-solvent, causing "crashing out" (precipitation).[2] |

Materials & Equipment

Reagents

-

Target Compound: this compound (>98% purity).

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

99.9%, stored over molecular sieves.-